Dihydrokavain

Overview

Description

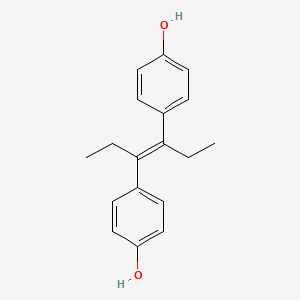

Dihydrokavain is one of the six major kavalactones found in the kava plant . It contributes significantly to the anxiolytic effects of kava . It bears some structural similarity to the strobilurins and has some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .

Synthesis Analysis

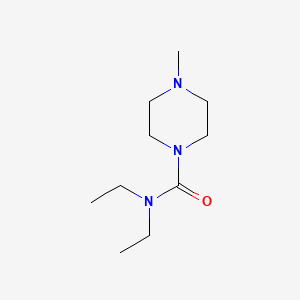

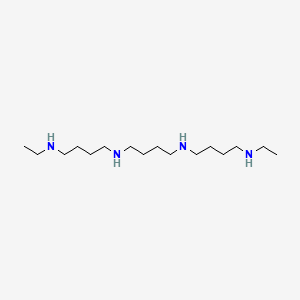

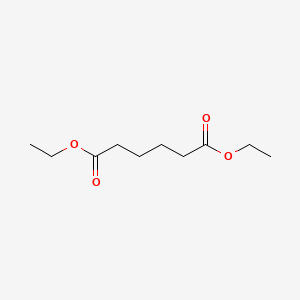

Dihydrokavain can be synthesized from D-malic acid using the same sequences of reactions . It can also be obtained by synthesis or isolation from Alpinia zerumbet . It is synthesized very conveniently by asymmetric pathways, whereas its simple chemical structure facilitates the synthesis of Dihydrokavain derivatives by HCl hydrolysis .Molecular Structure Analysis

The molecular formula of Dihydrokavain is C14H16O3 . Its molecular weight is 232.28 . It has a double-bond linkage at positions 5,6 and the absence of a double-bond linkage at positions 7,8 .Chemical Reactions Analysis

Three of the five proposed intermediates in the hydroxylation process of Dihydrokavain appear stable, suggesting they may play significant roles in the hydroxylation process .Physical And Chemical Properties Analysis

Dihydrokavain has a molecular formula of C14H16O3 and a molecular weight of 232.28 .Scientific Research Applications

Dihydrokavain is a kavalactone found in the kava plant, known for its various pharmacological effects. Here’s a comprehensive analysis focusing on six unique applications:

Anxiolytic Effects

Dihydrokavain has been shown to contribute significantly to the anxiolytic (anxiety-reducing) effects of kava. It modulates neurotransmission in a way that can alleviate anxiety .

Neuroprotective Properties

Research suggests that Dihydrokavain may have neuroprotective properties, potentially safeguarding the brain against certain types of damage .

Analgesic Effects

Dihydrokavain may also act as an analgesic, providing pain relief in various conditions .

GABA Receptor Modulation

It modulates GABA receptors in the brain, which are involved in inducing a calming effect on the nervous system .

Fungicidal Activity

Structurally similar to strobilurins, Dihydrokavain has some activity against fungi, which could have implications for treating fungal infections .

Glycemic Control

An analogue of Dihydrokavain was shown to improve glycemic control by modulating AMPK target genes expression in fruit flies, suggesting potential applications in diabetes management .

Mechanism of Action

Target of Action

Dihydrokavain, one of the six major kavalactones found in the kava plant, primarily targets the γ-Aminobutyric acid type A receptors (GABA A Rs) in the brain . GABA A Rs are key inhibitory neurotransmitters in the central nervous system, playing a crucial role in reducing neuronal excitability .

Mode of Action

Dihydrokavain interacts with GABA A Rs, enhancing their function . The compound’s lipophilic nature allows it to remain in the lipid membrane, potentially influencing a variety of cell surface receptors . This influence may include an ability to increase the number of GABA binding sites rather than to change an affinity to bind GABA directly .

Biochemical Pathways

Dihydrokavain’s interaction with GABA A Rs leads to enhanced inhibitory neurotransmission, reducing neuronal excitability . This modulation of GABAergic neurotransmission is thought to contribute significantly to the anxiolytic effects of kava . Additionally, dihydrokavain may also interact with other neurotransmitter systems, including the dopaminergic and glutamatergic systems .

Pharmacokinetics

The lipophilic nature of kavalactones, including dihydrokavain, suggests they may have good bioavailability and can cross the blood-brain barrier

Result of Action

The enhancement of GABA A Rs by dihydrokavain results in anxiolytic effects, contributing significantly to the calming effects of kava . It has been suggested that dihydrokavain may also have some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .

Action Environment

The action of dihydrokavain can be influenced by various environmental factors. For instance, the extraction method and the part of the kava plant used can affect the concentration of dihydrokavain and other kavalactones . Furthermore, individual differences in metabolism and the presence of other compounds can also influence the efficacy and stability of dihydrokavain .

Safety and Hazards

Dihydrokavain is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOYTQRREPYRIW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033433 | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrokawain | |

CAS RN |

587-63-3 | |

| Record name | Dihydrokavain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokavain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROKAWAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)